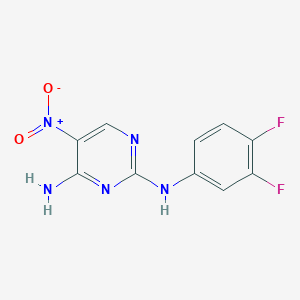![molecular formula C20H22N2O4S2 B2366785 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide CAS No. 477553-84-7](/img/structure/B2366785.png)
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide is a useful research compound. Its molecular formula is C20H22N2O4S2 and its molecular weight is 418.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cardiac Electrophysiological Activity
Compounds related to N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide have been studied for their potential in cardiac electrophysiological applications. Research has shown that certain N-substituted imidazolylbenzamides or benzene-sulfonamides exhibit potent activity comparable to established class III agents, suggesting their utility in cardiac arrhythmias treatment (Morgan et al., 1990).
Antimalarial and Antiviral Potential
Studies on similar sulphonamides have shown their efficacy in antimalarial activity and potential as COVID-19 drugs. These findings highlight the versatility of such compounds in combating infectious diseases (Fahim & Ismael, 2021).
Gelation Behavior and Crystal Engineering
The role of methyl functionality in benzamide derivatives has been explored in the context of supramolecular gelators, indicating their potential in material science and crystal engineering (Yadav & Ballabh, 2020).
Glucokinase Activation
Certain N-thiazolyl benzamides have been identified as novel, potent glucokinase activators, highlighting their potential in the treatment of metabolic disorders (Iino et al., 2009).
Antifungal Agents
Derivatives of this compound have been investigated as potential antifungal agents, expanding their application in pharmaceuticals (Narayana et al., 2004).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to exhibit anti-cancer activity against various cancer cell lines . They seem to interact with key proteins involved in cell cycle regulation and apoptosis, such as p53 .
Mode of Action
Similar compounds have been found to induce g2/m cell cycle arrest and increase the levels of p53 in treated cells . This suggests that N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide may interact with its targets to disrupt normal cell cycle progression and promote apoptosis.
Biochemical Pathways
The compound appears to affect the p53 pathway, which plays a crucial role in regulating the cell cycle and apoptosis . The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax is altered, resulting in apoptosis by accelerating the expression of caspases .
Result of Action
The compound, similar to its derivatives, exhibits anti-cancer activity against various cancer cell lines . It induces G2/M cell cycle arrest and increases the levels of p53 in treated cells . This leads to an imbalance in the levels of key mitochondrial proteins, resulting in apoptosis .
Propiedades
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-pentoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-3-4-5-11-26-15-8-6-7-14(12-15)19(23)22-20-21-17-10-9-16(28(2,24)25)13-18(17)27-20/h6-10,12-13H,3-5,11H2,1-2H3,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEFCEQPNLJJGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2366702.png)
![[2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol](/img/structure/B2366704.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2366705.png)

![N-[1-(2-carbamoylphenyl)pyrrolidin-3-yl]-6-fluoropyridine-3-carboxamide](/img/structure/B2366707.png)




![[5-(4-chlorophenyl)-7-[(2-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2366719.png)
![N-(2-oxo-2-(spiro[chroman-2,4'-piperidin]-1'-yl)ethyl)benzamide](/img/structure/B2366721.png)
![2-Chloro-1-[4-(quinolin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B2366722.png)
![3-chloro-N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2366723.png)

